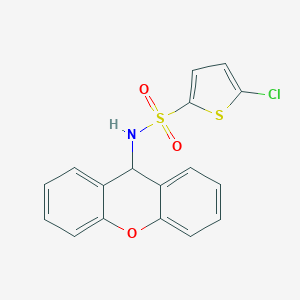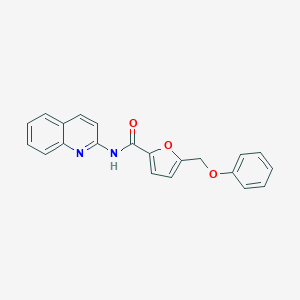![molecular formula C12H17NO B270661 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)
2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide, also known as TDA, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a bicyclic compound that possesses unique structural features, making it an attractive target for drug discovery and development.
Wirkmechanismus
The mechanism of action of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide is not fully understood. However, it has been suggested that 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide may exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has also been found to bind to the mu-opioid receptor, which is involved in pain perception.
Biochemical and Physiological Effects
2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has been shown to possess a range of biochemical and physiological effects. In animal studies, 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has been found to reduce inflammation and pain, as well as inhibit tumor growth. 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has been found to have a protective effect on neurons, preventing cell death in models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide is also stable under a range of conditions, making it easy to handle in the laboratory. However, one limitation of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide. One area of interest is the development of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide-based drugs for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide and to identify potential targets for drug development. Finally, the synthesis of novel derivatives of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide may lead to the discovery of compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide involves the reaction of tricyclo[3.3.1.1~3,7~]dec-2-ene with chloroacetyl chloride in the presence of a base. The resulting product is then treated with ammonia to yield 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide. The synthesis of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide is relatively straightforward and can be achieved in a few steps with high yield.
Wissenschaftliche Forschungsanwendungen
2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been shown to possess a range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has also been found to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(2-adamantylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h6-10H,1-5H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYDXQZJLFHYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Adamantylidene)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270581.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270582.png)
![3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid](/img/structure/B270584.png)
![3,3-Dimethyl-5-oxo-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)pentanoic acid](/img/structure/B270585.png)
![2-(4-Chlorophenyl)-5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B270588.png)
![3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone](/img/structure/B270589.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)
![6-{[4-(1,3-Benzothiazol-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270594.png)

![2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone](/img/structure/B270598.png)
![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)
